5-Bromo-6-methylbenzofuran-2-carboxylic acid
Overview
Description
5-Bromo-6-methylbenzofuran-2-carboxylic acid is a benzofuran derivative with the molecular formula C10H7BrO3 and a molecular weight of 255.06 g/mol . Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methylbenzofuran-2-carboxylic acid typically involves the bromination of 6-methylbenzofuran-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually conducted in an organic solvent such as chloroform or dichloromethane at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methylbenzofuran-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carboxylic acid group can lead to the formation of alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: Substituted benzofuran derivatives with various functional groups.
Oxidation Reactions: Oxidized products such as carboxylic acids or ketones.
Reduction Reactions: Reduced products like alcohols or aldehydes.
Scientific Research Applications
5-Bromo-6-methylbenzofuran-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex benzofuran derivatives for studying structure-activity relationships.
Biology: Investigated for its potential biological activities, including antibacterial and anti-tumor properties.
Medicine: Explored as a potential drug candidate for various diseases due to its diverse pharmacological activities.
Industry: Utilized in the development of new materials and chemical intermediates for various industrial applications
Mechanism of Action
The mechanism of action of 5-Bromo-6-methylbenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. The exact molecular targets and pathways vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
6-Methylbenzofuran-2-carboxylic acid: Lacks the bromine substituent but shares the core benzofuran structure.
5-Chloro-6-methylbenzofuran-2-carboxylic acid: Similar structure with a chlorine atom instead of bromine.
5-Fluoro-6-methylbenzofuran-2-carboxylic acid: Contains a fluorine atom in place of bromine.
Uniqueness
5-Bromo-6-methylbenzofuran-2-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine substituent can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
5-bromo-6-methyl-1-benzofuran-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c1-5-2-8-6(3-7(5)11)4-9(14-8)10(12)13/h2-4H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXROTMKWYCUIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C=C(O2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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